molecular formula C36H26 B12040215 1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene CAS No. 6937-59-3

1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene

Cat. No.: B12040215
CAS No.: 6937-59-3
M. Wt: 458.6 g/mol
InChI Key: PBWIMKRDABIAKG-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene is a complex organic compound characterized by its unique structure, which includes a benzylidene group attached to a cyclopentadiene ring, further connected to four benzene rings.

Preparation Methods

The synthesis of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The delocalization of pi electrons in the conjugated diene system contributes to its unique properties and reactivity .

Comparison with Similar Compounds

1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene can be compared with similar compounds such as:

The uniqueness of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

6937-59-3

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

(3-benzylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C36H26/c1-6-16-27(17-7-1)26-32-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H

InChI Key

PBWIMKRDABIAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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